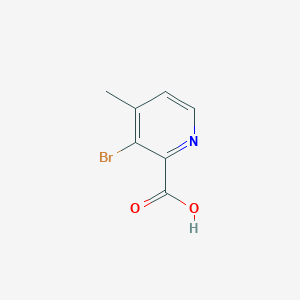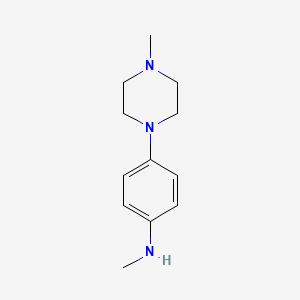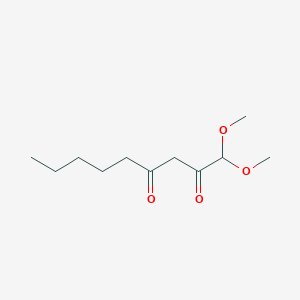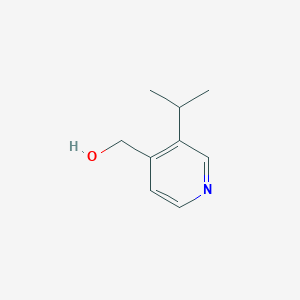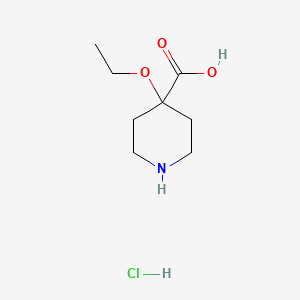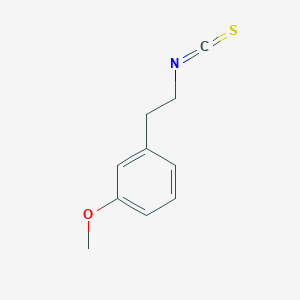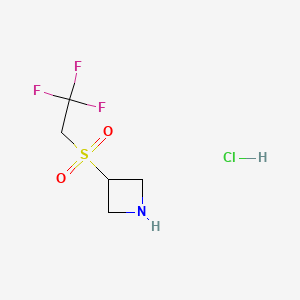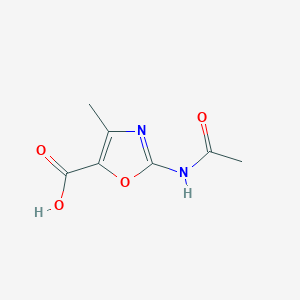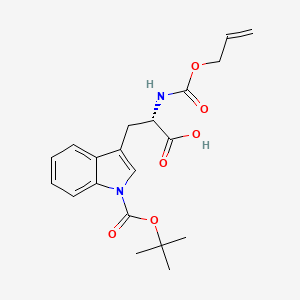
Aloc-Trp(Boc)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aloc-Trp(Boc)-OH is a derivative of tryptophan, an essential amino acid. The compound is characterized by the presence of an allyloxycarbonyl (Aloc) protecting group on the amino group and a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen. These protecting groups are commonly used in peptide synthesis to prevent unwanted side reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Aloc-Trp(Boc)-OH typically involves the protection of the amino and indole groups of tryptophan. The process begins with the protection of the amino group using the allyloxycarbonyl (Aloc) group. This is followed by the protection of the indole nitrogen with the tert-butoxycarbonyl (Boc) group. The reaction conditions often involve the use of base catalysts and organic solvents to facilitate the protection reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Aloc-Trp(Boc)-OH can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Aloc and Boc protecting groups under specific conditions.
Substitution Reactions: Introduction of different functional groups at the amino or indole positions.
Oxidation and Reduction Reactions: Modification of the indole ring or side chain.
Common Reagents and Conditions
Deprotection: Palladium catalysts for Aloc removal and acidic conditions for Boc removal.
Substitution: Nucleophilic reagents and appropriate solvents.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields free tryptophan, while substitution reactions can yield various tryptophan derivatives.
Aplicaciones Científicas De Investigación
Aloc-Trp(Boc)-OH is widely used in scientific research, particularly in:
Peptide Synthesis: As a protected amino acid, it is used in the synthesis of peptides and proteins.
Medicinal Chemistry: It serves as a building block for the development of pharmaceuticals.
Biological Studies: Used in the study of protein structure and function.
Industrial Applications: Employed in the production of bioactive compounds and materials.
Mecanismo De Acción
The mechanism of action of Aloc-Trp(Boc)-OH is primarily related to its role as a protected amino acid in peptide synthesis. The protecting groups prevent unwanted reactions during the synthesis process, ensuring the correct sequence and structure of the peptide. Upon deprotection, the free amino acid can participate in biological processes, interacting with molecular targets and pathways specific to tryptophan.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Trp(Boc)-OH: Another protected tryptophan derivative with a fluorenylmethyloxycarbonyl (Fmoc) group.
Cbz-Trp(Boc)-OH: Contains a benzyloxycarbonyl (Cbz) protecting group.
Boc-Trp-OH: Only the indole nitrogen is protected with a Boc group.
Uniqueness
Aloc-Trp(Boc)-OH is unique due to the combination of Aloc and Boc protecting groups, which provide specific advantages in peptide synthesis, such as selective deprotection and compatibility with various synthetic strategies.
Propiedades
Fórmula molecular |
C20H24N2O6 |
|---|---|
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
(2S)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(prop-2-enoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C20H24N2O6/c1-5-10-27-18(25)21-15(17(23)24)11-13-12-22(19(26)28-20(2,3)4)16-9-7-6-8-14(13)16/h5-9,12,15H,1,10-11H2,2-4H3,(H,21,25)(H,23,24)/t15-/m0/s1 |
Clave InChI |
IZNFKNASKVXMLX-HNNXBMFYSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)NC(=O)OCC=C |
SMILES canónico |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrazolo[1,2-a]pyridazin-1-one,3-amino-5,6,7,8-tetrahydro-](/img/structure/B13490508.png)
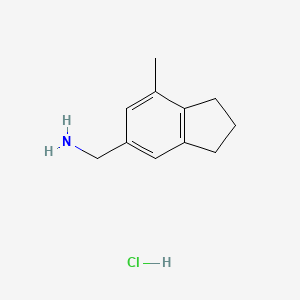
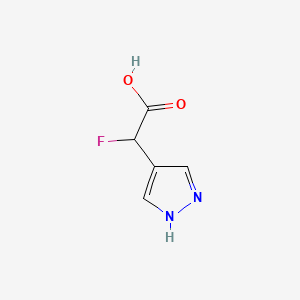
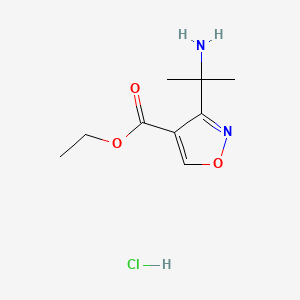

![1-(6-Oxa-2,9-diazaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B13490546.png)
